molecular formula C15H29N3O2 B2721200 tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate CAS No. 2177263-19-1

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate

Cat. No.: B2721200
CAS No.: 2177263-19-1
M. Wt: 283.416
InChI Key: CTIHUAFFLVLLSJ-OLZOCXBDSA-N
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Description

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cis-2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is unique due to its specific structure, which includes a cis-2-aminocyclohexyl group. This structural feature imparts distinct chemical and biological properties compared to other piperazine derivatives. For example, the presence of the cis-2-aminocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, making it more effective in specific applications .

Properties

IUPAC Name

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHUAFFLVLLSJ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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